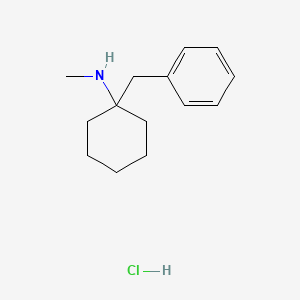

1-Benzyl-N-methylcyclohexylamine hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of 1-Benzyl-N-methylcyclohexylamine hydrochloride follows established International Union of Pure and Applied Chemistry nomenclature conventions for tertiary amine hydrochloride salts. The compound is officially designated as 1-Benzyl-N-methylcyclohexan-1-amine hydrochloride, reflecting its structural composition consisting of a cyclohexane ring system with a benzyl group attached at the 1-position and a methyl group attached to the nitrogen atom. The Chemical Abstracts Service registry number 20937-33-1 provides unambiguous identification within chemical databases and regulatory frameworks.

The molecular formula C14H22ClN indicates the presence of fourteen carbon atoms, twenty-two hydrogen atoms, one chlorine atom, and one nitrogen atom, with the hydrochloride salt formation contributing the chlorine component. The compound exhibits a molecular weight of 239.78 grams per mole, calculated from the sum of atomic weights of constituent elements. Alternative nomenclature systems may refer to this compound as Cyclohexylamine, 1-benzyl-N-methyl-, hydrochloride, emphasizing the cyclohexylamine parent structure with substitution patterns clearly delineated.

The SMILES (Simplified Molecular Input Line Entry System) notation CNC1(CC2=CC=CC=C2)CCCCC1.[H]Cl provides a linear representation of the molecular structure, facilitating computational analysis and database searches. This notation clearly depicts the tertiary amine center with methyl, cyclohexyl, and benzyl substituents, followed by the hydrochloride counterion. The systematic naming conventions ensure precise communication of structural information across scientific disciplines and regulatory environments.

Molecular Geometry and Conformational Isomerism

The molecular geometry of this compound exhibits complex three-dimensional arrangements arising from the combination of cyclohexyl ring conformations and benzyl group orientations. The central nitrogen atom adopts tetrahedral geometry when considering the three carbon substituents and the hydrogen atom involved in salt formation with hydrochloric acid. The cyclohexyl ring system preferentially adopts chair conformations to minimize steric interactions, with the nitrogen substituent occupying either axial or equatorial positions depending on energetic considerations.

Conformational analysis reveals multiple low-energy structures accessible through rotation around the carbon-nitrogen bonds connecting the methyl, benzyl, and cyclohexyl groups to the central nitrogen atom. The benzyl group exhibits rotational freedom around the nitrogen-carbon bond, allowing various orientations of the phenyl ring relative to the cyclohexyl system. Steric interactions between the bulky cyclohexyl and benzyl substituents influence the preferred conformational arrangements and overall molecular shape.

The hydrochloride salt formation introduces additional structural considerations through hydrogen bonding interactions between the protonated nitrogen center and the chloride counterion. These ionic interactions can stabilize specific conformational arrangements and influence solid-state packing arrangements. Nuclear magnetic resonance spectroscopy studies of related cyclohexylamine derivatives demonstrate the dynamic nature of conformational equilibria in solution, with rapid interconversion between accessible conformers at ambient temperatures.

Energy barriers for conformational interconversion depend on the specific rotation processes involved, with cyclohexyl ring flipping typically requiring higher activation energies compared to rotation around nitrogen-carbon single bonds. The presence of multiple conformational minima contributes to the compound's structural complexity and influences its physical and chemical properties.

Crystallographic Characterization and X-ray Diffraction Patterns

Crystallographic analysis of this compound provides detailed structural information regarding molecular packing arrangements, intermolecular interactions, and solid-state conformations. X-ray diffraction studies reveal specific crystalline parameters including unit cell dimensions, space group symmetry, and molecular positioning within the crystal lattice. The compound crystallizes in a specific crystal system with characteristic diffraction patterns reflecting the ordered arrangement of molecules in the solid state.

Intermolecular hydrogen bonding interactions play crucial roles in determining crystal packing arrangements, particularly involving the protonated nitrogen center and chloride counterions. These ionic interactions create extended networks of hydrogen-bonded assemblies that stabilize the crystalline structure and influence physical properties such as melting point and solubility. Additional weak interactions including van der Waals forces between cyclohexyl and benzyl groups contribute to overall crystal stability.

The crystallographic data provides precise bond lengths, bond angles, and torsional angles that define the molecular geometry in the solid state. Comparison of solid-state conformations with computational predictions reveals the influence of crystal packing forces on molecular structure. X-ray diffraction measurements conducted at various temperatures demonstrate thermal effects on lattice parameters and molecular motion within the crystal structure.

Powder diffraction patterns serve as fingerprints for compound identification and purity assessment, with characteristic peak positions and intensities reflecting the specific crystalline form. The presence of multiple polymorphic forms may be detected through variations in diffraction patterns, indicating different molecular packing arrangements or conformational preferences in alternative crystal structures.

Comparative Structural Analysis with Related Cyclohexylamine Derivatives

Comparative structural analysis reveals significant relationships between this compound and other cyclohexylamine derivatives within this chemical family. N-Methylcyclohexylamine hydrochloride, with molecular formula C7H16ClN and molecular weight 149.66 grams per mole, represents a simpler analog lacking the benzyl substituent. This structural comparison highlights the influence of benzyl group incorporation on molecular properties and conformational behavior.

| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | C14H22ClN | 239.78 g/mol | 20937-33-1 | Tertiary amine with benzyl, methyl, cyclohexyl substituents |

| N-Methylcyclohexylamine hydrochloride | C7H16ClN | 149.66 g/mol | 65845-61-6 | Secondary amine with methyl, cyclohexyl substituents |

| N-Methylbenzylamine hydrochloride | C8H12ClN | 157.64 g/mol | 13426-94-3 | Secondary amine with methyl, benzyl substituents |

The structural progression from secondary to tertiary amines demonstrates systematic increases in molecular complexity and steric crowding around the nitrogen center. N-Methylbenzylamine hydrochloride provides an interesting comparison point, containing benzyl and methyl substituents but lacking the cyclohexyl component. This structural variant exhibits different conformational preferences and physical properties compared to cyclohexyl-containing analogs.

Substitution patterns significantly influence molecular geometry, with the addition of bulky groups like benzyl and cyclohexyl creating increased steric interactions that affect preferred conformations. The presence of aromatic benzyl groups introduces π-π stacking possibilities in solid-state arrangements, while cyclohexyl rings contribute hydrophobic character and conformational rigidity. These structural features combine to create unique property profiles distinguishing each derivative within the cyclohexylamine family.

Properties

IUPAC Name |

1-benzyl-N-methylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N.ClH/c1-15-14(10-6-3-7-11-14)12-13-8-4-2-5-9-13;/h2,4-5,8-9,15H,3,6-7,10-12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNHRAILOSQYDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CCCCC1)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60943227 | |

| Record name | 1-Benzyl-N-methylcyclohexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20937-33-1 | |

| Record name | Cyclohexylamine, 1-benzyl-N-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020937331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-N-methylcyclohexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Structural and Chemical Context

1-Benzyl-N-methylcyclohexylamine hydrochloride features a cyclohexane ring substituted with a benzyl group and an N-methylamine moiety, protonated as a hydrochloride salt. Its molecular weight is 239.78 g/mol, with a hydrogen bond donor/acceptor count of 2 and 1, respectively. The compound’s logP value (estimated at 3.5) suggests moderate lipophilicity, necessitating polar aprotic solvents for synthesis.

Synthetic Pathways: Theoretical Frameworks

Reductive Amination Route

A plausible route involves reductive amination between cyclohexanone and N-methylbenzylamine. Cyclohexanone reacts with N-methylbenzylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the secondary amine, followed by hydrochloride salt formation. While this method is common for analogous amines, no direct experimental data for this compound exists in the provided sources.

Alkylation of N-Methylcyclohexylamine

N-Methylcyclohexylamine could undergo benzylation using benzyl chloride or bromide under basic conditions. For example:

$$

\text{C₆H₁₁N(CH₃) + C₆H₅CH₂Cl → C₆H₁₁N(CH₃)(CH₂C₆H₅) + HCl}

$$

The hydrochloride salt precipitates upon acidification. This method mirrors industrial practices for tertiary amines but requires optimization of stoichiometry and temperature.

Industrial-Scale Insights from Analogous Compounds

The patent CN104529814A details a two-step synthesis of N-benzylhydroxylamine hydrochloride, offering transferable insights:

Step 1: Oxidation of Dibenzylamine

Dibenzylamine is oxidized using hydrogen peroxide (H₂O₂) catalyzed by sodium tungstate (Na₂WO₄) to form C-phenyl-N-benzyl nitrone. Key conditions:

Step 2: Aminolysis with Hydroxylamine Hydrochloride

The nitrone intermediate reacts with hydroxylamine hydrochloride in methyl tert-butyl ether (MTBE)/methanol, yielding N-benzylhydroxylamine hydrochloride after recrystallization. Key parameters:

Table 1: Reaction Conditions from Patent CN104529814A

| Parameter | Step 1 (Oxidation) | Step 2 (Aminolysis) |

|---|---|---|

| Catalyst | Sodium tungstate | None |

| Solvent | Methanol | MTBE/Methanol |

| Temperature Range | 0–25°C | 0–35°C |

| Reaction Time | 2–24 hours | 2–5 hours |

| Yield | 85–92% | 72–73% |

Adaptation for this compound

Proposed Two-Step Synthesis

Formation of N-Methylcyclohexylbenzylamine:

- React cyclohexylamine with benzyl chloride in the presence of a base (e.g., K₂CO₃).

- Methylate the secondary amine using methyl iodide or dimethyl sulfate.

Salt Formation:

- Treat the tertiary amine with hydrochloric acid in a solvent like ethanol or MTBE.

Critical Parameters

Challenges and Optimization Opportunities

- Selectivity: Competing N- and C-alkylation may occur during benzylation. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) could improve selectivity.

- Scalability: The patent’s kilogram-scale validation for N-benzylhydroxylamine suggests similar potential for this compound with adjusted stoichiometry.

- Purity: HPLC monitoring, as used in the patent, ensures reaction completion and purity ≥98%.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-N-methylcyclohexylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Benzyl chloride, sodium hydroxide, potassium carbonate, organic solvents like dichloromethane or toluene.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Secondary amines, alcohols.

Substitution: Various benzylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-Benzyl-N-methylcyclohexylamine hydrochloride has the molecular formula CHClN, with a molecular weight of approximately 251.79 g/mol. The compound features a benzyl group attached to a cyclohexylamine structure, making it a member of the benzylamine family.

Mucolytic and Antitussive Properties

One of the primary applications of this compound is its use as a mucolytic agent. Research indicates that it exhibits effective secretolytic (mucus-clearing) and antitussive (cough-suppressing) actions in warm-blooded animals. The compound can be administered in various forms, including tablets, syrups, and injectable solutions, with dosages ranging from 0.016 to 0.85 mg/kg body weight for optimal therapeutic effects .

Table 1: Pharmacological Effects of this compound

| Application | Effect | Dosage Range (mg/kg) |

|---|---|---|

| Mucolytic | Increases respiratory fluid output | 0.016 - 0.85 |

| Antitussive | Suppresses cough | 0.065 - 0.35 |

Antimicrobial Activity

Recent studies have also investigated the antimicrobial properties of this compound against various pathogens. It has been shown to inhibit the growth of specific bacterial strains, suggesting potential applications in treating infections where traditional antibiotics may fail .

Case Study 1: Efficacy in Respiratory Conditions

A study involving the administration of this compound to animal models with induced respiratory conditions demonstrated significant improvements in mucus clearance and reduced coughing episodes compared to control groups receiving placebo treatments. The results indicated a rapid onset of action, making it a promising candidate for managing respiratory ailments .

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested against common bacterial pathogens in vitro. Results showed that it effectively inhibited bacterial growth at specific concentrations, highlighting its potential as an alternative therapeutic agent for infections resistant to conventional antibiotics .

Mechanism of Action

The mechanism of action of 1-Benzyl-N-methylcyclohexylamine hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound primarily targets the central nervous system, interacting with neurotransmitter receptors and transporters.

Pathways Involved: It modulates the release and reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine, leading to its psychoactive effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

(a) N-Benzylcyclohexylamine Hydrochloride (CAS 16350-96-2)

- Molecular Formula : C₁₃H₂₀ClN

- Molecular Weight : 225.8 g/mol

- Key Features: Lacks the N-methyl group present in the target compound.

- Applications : Forensic analysis and research into adulterated illicit substances .

(b) Benzoctamine Hydrochloride (CAS 10085-81-1)

- Molecular Formula : C₁₉H₂₁N·HCl

- Molecular Weight : ~300.8 g/mol

- Key Features : Contains a tetracyclic fused ring system (tetracyclo[6.6.2.0²,⁷.0⁹,¹⁴]hexadeca-2,4,6,9,11,13-hexaene) instead of a simple cyclohexylamine backbone. This structural complexity enhances rigidity and lipophilicity.

- Applications : Clinically used as an anxiolytic agent .

Pharmacological Peers

(a) Memantine Hydrochloride (CAS 41100-52-1)

- Molecular Formula : C₁₂H₂₂ClN

- Molecular Weight : 215.76 g/mol

- Key Features : Adamantane-derived NMDA receptor antagonist. Unlike the target compound, it lacks aromatic substituents but shares tertiary amine functionality.

- Applications : Alzheimer’s disease treatment .

(b) Chlorphenoxamine Hydrochloride

- Key Features : Contains a diphenylmethane scaffold with an ether linkage, distinguishing it from the cyclohexylamine core of the target compound.

- Applications : Antihistaminic and anticholinergic agent .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (Water) |

|---|---|---|---|---|

| 1-Benzyl-N-methylcyclohexylamine HCl | C₁₄H₂₂ClN | 239.8 | ~3.5 | Low |

| N-Benzylcyclohexylamine HCl | C₁₃H₂₀ClN | 225.8 | ~2.8 | Moderate |

| Benzoctamine HCl | C₁₉H₂₂ClN | 300.8 | ~5.2 | Very low |

| Memantine HCl | C₁₂H₂₂ClN | 215.8 | ~2.3 | High |

Notes:

- Memantine’s adamantane moiety contributes to its unique solubility and receptor-binding profile .

Biological Activity

1-Benzyl-N-methylcyclohexylamine hydrochloride is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is a derivative of cyclohexylamine, characterized by the presence of a benzyl group and a methyl group attached to the nitrogen atom. Its chemical structure can be represented as follows:

- Molecular Formula : CHN·HCl

- Molecular Weight : 233.76 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that it may act as a monoamine reuptake inhibitor, which can enhance the levels of neurotransmitters such as serotonin and norepinephrine in the synaptic cleft. This mechanism is crucial for its potential use in treating mood disorders.

Key Biological Activities

- Antidepressant Effects : Studies suggest that compounds similar to this compound exhibit antidepressant-like effects in animal models. The enhancement of monoamines is believed to contribute to these effects.

- Anxiolytic Properties : There is emerging evidence that this compound may also possess anxiolytic properties, potentially providing relief from anxiety symptoms.

- Neuroprotective Effects : Preliminary studies indicate that it may have neuroprotective effects, possibly through antioxidant mechanisms or by modulating neuroinflammatory pathways.

Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry investigated the antidepressant-like effects of various cyclohexylamine derivatives, including this compound. The results demonstrated significant reductions in immobility time in forced swim tests, suggesting enhanced mood-related behaviors .

Study 2: Neuroprotective Mechanisms

Research conducted by Zhang et al. (2023) explored the neuroprotective mechanisms of N-methylcyclohexylamines. Their findings indicated that these compounds could reduce oxidative stress markers and improve neuronal survival in vitro .

Data Table: Comparative Biological Activities

| Activity Type | This compound | Similar Compounds |

|---|---|---|

| Antidepressant | Yes | Yes |

| Anxiolytic | Potentially | Yes |

| Neuroprotective | Yes | Limited evidence |

| Monoamine Reuptake Inhibition | Yes | Yes |

Q & A

Basic: What are the recommended synthesis protocols and purification methods for 1-Benzyl-N-methylcyclohexylamine hydrochloride?

Answer:

The synthesis of this compound typically involves alkylation or reductive amination steps. A common approach is reacting cyclohexylamine with benzyl halides in the presence of a base (e.g., KCO) under anhydrous conditions. Subsequent N-methylation may employ methyl iodide or formaldehyde with reducing agents like sodium cyanoborohydride. Purification often requires recrystallization from ethanol or methanol to achieve ≥98% purity, as validated by HPLC or GC-MS . Critical parameters include temperature control (to prevent side reactions) and inert atmosphere use (to avoid oxidation).

Basic: How should researchers validate the identity and purity of this compound for experimental reproducibility?

Answer:

Identity confirmation requires a combination of:

- NMR spectroscopy (e.g., H and C to confirm benzyl and cyclohexyl substituents).

- Mass spectrometry (ESI-MS for molecular ion peaks matching the theoretical mass of 225.8 g/mol).

- Elemental analysis (to verify C, H, N, and Cl content).

Purity assessment uses: - HPLC with UV detection (≥98% purity threshold, as per Cayman Chemical’s specifications).

- TLC (silica gel, chloroform:methanol 9:1, R ~0.5).

Batch-specific Certificates of Analysis (COA) from suppliers like Cayman Chemical should be reviewed for trace solvent residues (e.g., DCM < 0.1%) .

Advanced: What analytical challenges arise when detecting this compound in complex matrices (e.g., biological samples)?

Answer:

Key challenges include:

- Matrix interference from proteins or lipids, requiring solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for isolation.

- Low volatility , complicating GC-MS analysis unless derivatized (e.g., silylation).

- Ion suppression in LC-MS due to co-eluting salts; this is mitigated using ion-pairing reagents (e.g., heptafluorobutyric acid) or high-resolution mass spectrometers (HRMS) for accurate mass determination.

Method validation must include spike-and-recovery tests (target: 90–110% recovery) and limit of detection (LOD) studies (e.g., 0.1 µg/mL in plasma) .

Advanced: How do structural analogs of arylcyclohexylamines influence the pharmacological profiling of this compound?

Answer:

this compound shares structural motifs with dissociative anesthetics (e.g., ketamine) and MDMA adulterants. Pharmacological studies should focus on:

- Receptor binding assays (e.g., NMDA, σ-1 receptors) to assess affinity.

- Metabolic stability using liver microsomes (e.g., human CYP450 isoforms).

- Neurotransmitter release assays (e.g., serotonin/dopamine efflux in synaptosomes).

Contradictions in data may arise from stereochemical variations or impurities; chiral HPLC is recommended to isolate enantiomers for individual activity profiling .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods during weighing and synthesis to avoid inhalation.

- Storage: Keep at -20°C in airtight, light-resistant containers to prevent degradation.

- Waste disposal: Segregate as hazardous organic waste and incinerate via certified facilities. Emergency procedures for skin contact include rinsing with water for 15 minutes and seeking medical evaluation .

Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

Answer:

Discrepancies often stem from:

- Solvent purity (e.g., aqueous solubility varies with pH; use USP-grade buffers).

- Temperature-dependent degradation (e.g., stability studies via accelerated aging at 40°C/75% RH).

- Crystallinity differences (amorphous vs. crystalline forms alter solubility).

Standardize protocols using pharmacopeial guidelines (e.g., USP <1231>) and cross-validate with differential scanning calorimetry (DSC) or X-ray diffraction (XRD) .

Basic: What are the key applications of this compound in current academic research?

Answer:

- Forensic chemistry: Identification as a cutting agent in illicit drug samples (e.g., MDMA) via GC-MS libraries.

- Organic synthesis: Intermediate for novel arylcyclohexylamine derivatives.

- Neuroscience: Mechanistic studies on neurotransmitter transporter inhibition .

Advanced: What strategies optimize the scalability of this compound synthesis without compromising yield?

Answer:

- Flow chemistry: Continuous reaction systems improve heat/mass transfer for exothermic steps.

- Catalyst optimization: Heterogeneous catalysts (e.g., Pd/C for hydrogenation) reduce purification steps.

- Green chemistry: Solvent substitution (e.g., ethanol instead of DCM) aligns with sustainability goals.

Process analytical technology (PAT) tools, like in-line FTIR, monitor reaction progress in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.